Introduction: The Significance of a Privileged Scaffold
Introduction: The Significance of a Privileged Scaffold
An In-Depth Technical Guide to 1-Ethyl-1H-1,2,4-triazol-3-amine: Properties and Applications
Within the landscape of medicinal chemistry, the 1,2,4-triazole ring stands as a cornerstone heterocyclic motif. Its unique combination of properties—metabolic stability, dipole character, and profound hydrogen bonding capability—renders it a "privileged scaffold," capable of interacting with a wide array of biological receptors with high affinity.[1] This motif is integral to numerous clinically approved drugs, spanning antifungal, anticancer, and antiviral therapies.[1][2]
This guide focuses on a specific, yet highly valuable derivative: 1-Ethyl-1H-1,2,4-triazol-3-amine . As a functionalized building block, this compound offers researchers and drug development professionals a strategic entry point for synthesizing novel chemical entities. The presence of a primary amino group provides a versatile handle for chemical modification, while the N1-ethyl group enhances lipophilicity and modulates the electronic properties of the triazole core compared to its parent, 3-amino-1,2,4-triazole.
This document serves as a technical resource, elucidating the core chemical properties, synthetic strategies, reactivity, and potential applications of 1-Ethyl-1H-1,2,4-triazol-3-amine, grounded in established chemical principles and field-proven insights.
Physicochemical and Spectroscopic Profile
Understanding the fundamental properties of a molecule is the first step in its effective utilization. While specific experimental data for 1-Ethyl-1H-1,2,4-triazol-3-amine is not broadly published, its properties can be reliably predicted based on its structure and comparison with its well-characterized parent compound, 3-amino-1,2,4-triazole (also known as Amitrole).
Core Properties
| Property | Value | Source/Rationale |
| IUPAC Name | 1-ethyl-1H-1,2,4-triazol-3-amine | Standard nomenclature |
| Synonyms | 3-Amino-1-ethyl-1H-1,2,4-triazole | Common alternative naming |
| CAS Number | 101230-33-7 (Free Base) | Chemical Abstracts Service |
| CAS Number | 1431968-17-0 (Hydrochloride Salt) | Chemical Abstracts Service[3] |
| Molecular Formula | C₄H₈N₄ | Derived from structure |
| Molecular Weight | 112.13 g/mol | Calculated from formula |
| Appearance | Likely a white to off-white crystalline solid | Inferred from related compounds like Amitrole[4] |
| Solubility | Soluble in polar organic solvents (e.g., methanol, ethanol, DMSO); moderate water solubility | Inferred from the polar amine and triazole groups and comparison with Amitrole[5] |
| Melting Point | Not widely reported; expected to be lower than the parent compound, Amitrole (157-159 °C), due to the ethyl group disrupting crystal packing.[4][5] | Structure-property relationship |
Spectroscopic Signatures: A Predictive Analysis
Spectroscopy provides the structural fingerprint of a molecule. The following is an expert analysis of the expected spectroscopic data for 1-Ethyl-1H-1,2,4-triazol-3-amine.
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to be clean and highly informative.
-
Ethyl Group (CH₂): A quartet signal around 3.8-4.2 ppm. The deshielding effect of the adjacent triazole nitrogen shifts this signal downfield.
-
Ethyl Group (CH₃): A triplet signal around 1.3-1.5 ppm, coupled to the adjacent methylene protons.
-
Amine Group (NH₂): A broad singlet that can appear over a wide range (typically 2.0-5.0 ppm), concentration-dependent, and will readily exchange with D₂O.[6][7]
-
Triazole Ring (C5-H): A singlet expected around 7.5-8.0 ppm, characteristic of a proton on an electron-deficient aromatic heterocycle.
-
-
¹³C NMR Spectroscopy:
-
Triazole Ring (C3 & C5): Two distinct signals in the aromatic region, typically between 140-160 ppm. The carbon bearing the amino group (C3) will appear at a different shift than the C5 carbon.
-
Ethyl Group (CH₂): A signal around 40-50 ppm.
-
Ethyl Group (CH₃): A signal in the aliphatic region, around 14-18 ppm.
-
-
Infrared (IR) Spectroscopy:
-
N-H Stretch: A characteristic pair of sharp to medium bands for the primary amine (NH₂) in the 3300-3450 cm⁻¹ region, representing asymmetric and symmetric stretching.[7]
-
C-H Stretch: Aliphatic C-H stretching bands just below 3000 cm⁻¹.
-
N-H Bend: A scissoring vibration for the primary amine around 1600-1650 cm⁻¹.
-
C=N/N=N Stretch: Ring stretching vibrations characteristic of the triazole heterocycle in the 1400-1600 cm⁻¹ region.
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Synthesis and Reactivity: A Chemist's Perspective
The utility of a building block is defined by its accessibility and predictable reactivity. 1-Ethyl-1H-1,2,4-triazol-3-amine can be prepared via logical, well-established synthetic routes.
Proposed Synthetic Workflow
A robust and efficient method for preparing 3-amino-1,2,4-triazoles involves the cyclization of aminoguanidine derivatives with a one-carbon synthon, such as formic acid or its equivalents.[8][9] The ethyl group can be introduced by starting with ethylhydrazine.
Caption: A plausible two-step synthesis of 1-Ethyl-1H-1,2,4-triazol-3-amine.
Experimental Protocol: A Self-Validating System
The causality behind this experimental design is rooted in established reaction mechanisms.
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Preparation of N-Ethyl-N'-aminoguanidine:
-
Rationale: This step constructs the key N-N-C-N backbone required for the triazole ring. Using ethylhydrazine ensures the ethyl group is pre-installed at the desired N1 position.
-
Methodology:
-
To a cooled (0-5 °C) solution of ethylhydrazine sulfate in water, add a solution of calcium cyanamide portion-wise, maintaining the temperature below 10 °C.
-
Stir the resulting suspension vigorously for 2-3 hours at room temperature.
-
Filter off the precipitated calcium sulfate. The resulting aqueous solution contains the ethylaminoguanidine salt, which can be used directly in the next step.
-
-
-
Cyclization to form 1-Ethyl-1H-1,2,4-triazol-3-amine:
-
Rationale: Formic acid serves as the source for the C5 carbon of the triazole ring. The reaction proceeds via formation of a formyl intermediate, followed by intramolecular condensation and dehydration to yield the stable aromatic triazole ring.
-
Methodology:
-
To the aqueous solution of ethylaminoguanidine from the previous step, add an excess of formic acid (e.g., 1.5 equivalents).
-
Heat the reaction mixture to reflux (approx. 110-120 °C) for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture and neutralize with a suitable base (e.g., concentrated NaOH or KOH solution) to pH 8-9.
-
The product can be extracted with an organic solvent like ethyl acetate or chloroform.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the product by recrystallization or column chromatography.
-
-
Core Reactivity
The reactivity of 1-Ethyl-1H-1,2,4-triazol-3-amine is dominated by the nucleophilic character of its exocyclic amino group.
Caption: Key reactions involving the nucleophilic amino group.
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N-Acylation: The amino group readily reacts with acylating agents (acid chlorides, anhydrides) to form stable amides. This is a fundamental transformation for building more complex molecular architectures.
-
Schiff Base Formation: Condensation with aldehydes and ketones yields imines (Schiff bases), which are versatile intermediates for further synthetic manipulations, including reductive amination to form secondary amines.[10]
-
Alkylation: While the ring nitrogens are less nucleophilic, further alkylation is possible under more forcing conditions, but regioselectivity can be an issue.
-
Diazotization: The primary amino group can be converted to a diazonium salt, which can then be displaced by a variety of nucleophiles (e.g., via Sandmeyer-type reactions), although this can be challenging with heterocyclic amines.
Applications in Drug Discovery and Materials Science
The true value of 1-Ethyl-1H-1,2,4-triazol-3-amine lies in its potential as a molecular scaffold. The 1,2,4-triazole core is a bio-isostere for amide and ester groups, offering improved metabolic stability and pharmacokinetic properties.[1]
-
Medicinal Chemistry: This compound is an ideal starting point for generating libraries of novel compounds for screening against various biological targets. Its derivatives have shown a wide spectrum of pharmacological activities, including:
-
Anticancer: Many 1,2,4-triazole derivatives exhibit potent cytotoxic activity against various cancer cell lines, often by inducing apoptosis.[11]
-
Antifungal/Antimicrobial: The triazole core is famous for its role in antifungal drugs like fluconazole, which inhibit key fungal enzymes.[1]
-
Antiviral: The well-known drug Ribavirin is a 1,2,4-triazole-3-carboxamide derivative, highlighting the scaffold's potential in antiviral research.[12]
-
Anti-inflammatory and Analgesic: Numerous studies have reported the anti-inflammatory and pain-reducing properties of novel triazole derivatives.[1][13]
-
-
Agrochemicals: The parent compound, 3-amino-1,2,4-triazole, is a known herbicide.[4][5] This suggests that derivatives could be explored for applications in agriculture as herbicides or plant growth regulators.[14]
-
Materials Science: The nitrogen-rich triazole ring can act as a ligand to coordinate with metal ions, making its derivatives useful in the synthesis of metal-organic frameworks (MOFs) or as corrosion inhibitors.[2][14]
Safety and Handling
As a prudent scientist, proper handling of all chemicals is paramount.
-
General Precautions: Handle in a well-ventilated area, preferably a fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[15] Avoid inhalation of dust and contact with skin and eyes.[15]
-
Toxicological Profile: While specific toxicity data for 1-Ethyl-1H-1,2,4-triazol-3-amine is limited, the parent compound, 3-amino-1,2,4-triazole (Amitrole), is classified as a potential occupational carcinogen and is suspected of causing reproductive harm.[4][5] It is essential to treat all derivatives with a similar level of caution.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[15]
-
SDS: Always consult the material safety data sheet (MSDS/SDS) provided by the supplier before use for complete and up-to-date safety information.[3]
Conclusion
1-Ethyl-1H-1,2,4-triazol-3-amine is more than just a chemical compound; it is a strategic tool for innovation. Its well-defined chemical properties, predictable reactivity centered on a versatile amino group, and foundation upon a biologically privileged triazole scaffold make it an exceptionally valuable building block. For researchers in drug development, medicinal chemistry, and materials science, this molecule offers a reliable and efficient starting point for the synthesis of novel, high-value compounds with a wide range of potential applications.
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